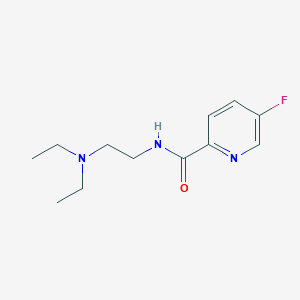
Ethyl 3-(4-fluorophenyl)azepane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 3-(4-fluorophenyl)azepane-1-carboxylate is a chemical compound that is part of a broader class of azepane derivatives. These compounds are of interest due to their potential applications in various fields, including medicinal chemistry and materials science. The azepane moiety, a seven-membered heterocyclic ring, is known to impart unique chemical and physical properties to the molecules it is part of.
Synthesis Analysis
The synthesis of azepane derivatives can be complex, involving multiple steps and various reagents. For instance, ethyl azepine-1-carboxylate, a related compound, can react with heterodienophiles to yield cycloadducts, as demonstrated in the reactions with 4-phenyl-1,2,4-triazoline-3,5-dione and 2,3-phthalazine-1,4-dione . This suggests that similar synthetic strategies could potentially be applied to the synthesis of this compound, although the specific details of its synthesis are not provided in the data.
Molecular Structure Analysis
The molecular structure of related compounds, such as ethyl-6-(4-chlorophenyl)-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate, has been investigated using various computational and experimental techniques, including Gaussian09 software, HF and DFT levels of theory, and XRD data . These studies provide insights into the geometrical parameters, stability, and electronic properties of the molecules, which are crucial for understanding the behavior of this compound.
Chemical Reactions Analysis
Azepane derivatives can participate in a variety of chemical reactions. For example, ethyl azepine-1-carboxylate has been shown to undergo [4+2] cycloaddition reactions . Additionally, ethyl 2-(diisopropoxyphosphoryl)-2H-azirine-3-carboxylate, another azirine derivative, can react with 1,3-dienes to form cycloadducts . These findings suggest that this compound may also engage in similar cycloaddition reactions, which could be explored for the synthesis of novel compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of azepane derivatives are influenced by their molecular structure. For instance, the presence of fluorine atoms, as seen in ethyl phenylsulfinyl fluoroacetate, can lead to the formation of α-fluoro-α,β-unsaturated ethyl carboxylates, which are intermediates for fluorine-containing biologically active compounds . The fluorine atom in this compound is likely to affect its reactivity and physical properties similarly, making it a candidate for the development of bioactive molecules.
Scientific Research Applications
Synthesis and Characterization
Ethyl 3-(4-fluorophenyl)azepane-1-carboxylate and related compounds have been synthesized and characterized to explore their potential in various scientific applications. For instance, the synthesis of Ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate has demonstrated the importance of structural analysis, including elemental analysis, FT-IR, thermogravimetric analysis (TGA), differential thermal analysis (DTA), and X-ray diffraction, in understanding the properties of such compounds. These methodologies enable the detailed examination of the compound's crystal structure and intramolecular interactions, which are crucial for its application in material science and pharmaceutical research (Sapnakumari et al., 2014).
Fluorescent pH Sensor
The development of fluorescent pH sensors based on heteroatom-containing luminogens, such as CP3E, which exhibits aggregation-induced emission (AIE) and intramolecular charge transfer (ICT) characteristics, highlights the potential application of this compound derivatives in sensing technologies. Such compounds can serve as efficient fluorescent pH sensors in solution and the solid state, demonstrating the capability for detecting acidic and basic organic vapors (Yang et al., 2013).
Cyclization Reactions for Heterocycle Synthesis
The use of aryl radical building blocks for cyclization onto azoles signifies another significant application. By facilitating the synthesis of tri- and tetra-cyclic heterocycles, these methodologies allow for the creation of complex molecular architectures essential in drug discovery and development. The ability to form new 6-membered rings attached to azoles through radical cyclization processes demonstrates the compound's utility in synthetic organic chemistry (Allin et al., 2005).
Polymer Chemistry
In polymer chemistry, compounds such as Ethyl 1-[(4-hydroxyphenyl)aminocarbonyl)]-2-vinylcyclopropane carboxylate have been oligomerized using enzymatic catalysts, demonstrating the potential of this compound derivatives in the synthesis of novel polymeric materials. These processes, which occur at room temperature in aqueous mediums, highlight the environmental friendliness and efficiency of using such compounds in polymer synthesis (Pang et al., 2003).
properties
IUPAC Name |
ethyl 3-(4-fluorophenyl)azepane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FNO2/c1-2-19-15(18)17-10-4-3-5-13(11-17)12-6-8-14(16)9-7-12/h6-9,13H,2-5,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NULUYSITIGLVHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCCCC(C1)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


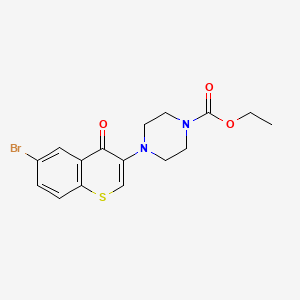
![N-[(1-Thiophen-3-ylcyclopropyl)methyl]methanesulfonamide](/img/structure/B3016496.png)

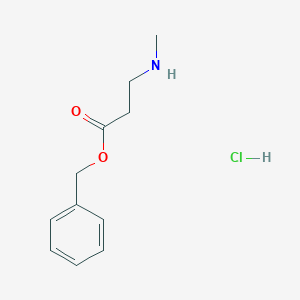
![Tert-butyl (3aR,7aS)-2-[4-(trifluoromethylsulfonyloxy)pyrimidin-2-yl]-3,3a,4,6,7,7a-hexahydro-1H-pyrrolo[3,4-c]pyridine-5-carboxylate](/img/structure/B3016501.png)
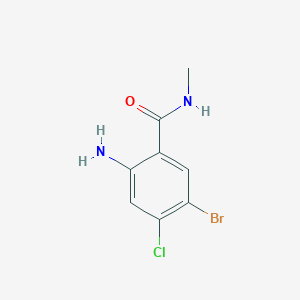
![(Z)-methyl 2-(4-chloro-2-((2-(thiophen-2-yl)quinoline-4-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B3016504.png)
![2,4-Dimethyl-6-{[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B3016505.png)
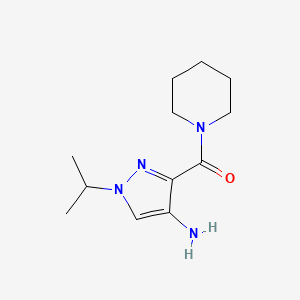
![8-(2,5-Dimethylbenzyl)-3-(3,4-dimethylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B3016507.png)
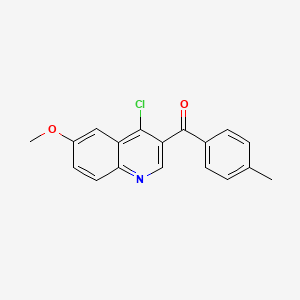
![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 2-[(2-methoxybenzoyl)amino]acetate](/img/structure/B3016511.png)
